molecular formula C6H9NO3 B062450 Ethyl 1-methyl-3-oxoaziridine-2-carboxylate CAS No. 170940-19-9

Ethyl 1-methyl-3-oxoaziridine-2-carboxylate

Cat. No. B062450
M. Wt: 143.14 g/mol
InChI Key: DLRHAIKESIBWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methyl-3-oxoaziridine-2-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is also known as ethyl 2-oxo-3-aziridinecarboxylate or EMCA, and it belongs to the aziridine family of compounds. The aziridine ring is a three-membered heterocycle that contains one nitrogen and two carbon atoms. EMCA has a unique structure that makes it an attractive candidate for various applications.

Mechanism Of Action

The mechanism of action of EMCA is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components, such as DNA and proteins. EMCA has been shown to form adducts with DNA, leading to DNA damage and cell death. It can also inhibit enzymes involved in DNA replication and repair, leading to further DNA damage.

Biochemical And Physiological Effects

EMCA has been shown to have several biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. It can also inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, leading to altered drug metabolism and toxicity. EMCA has been shown to have a low toxicity profile, making it a potentially safe and effective anticancer agent.

Advantages And Limitations For Lab Experiments

EMCA has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity, making it an ideal candidate for various applications. It has a low toxicity profile, making it safe for use in cell-based assays and animal studies. However, EMCA has some limitations, including its instability under certain conditions and its limited solubility in water.

Future Directions

There are several future directions for research on EMCA. One area of interest is the development of new synthetic methods for EMCA that are more efficient and sustainable. Another area of interest is the elucidation of the mechanism of action of EMCA, which could lead to the development of more potent and selective anticancer agents. Additionally, the potential applications of EMCA in materials science and other fields should be explored further.

Synthesis Methods

The synthesis of EMCA is achieved through a multi-step process involving the reaction of ethyl diazoacetate with methyl isocyanate. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product. This synthesis method has been optimized to produce high yields of EMCA with excellent purity.

Scientific Research Applications

EMCA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. EMCA is believed to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

CAS RN

170940-19-9

Product Name

Ethyl 1-methyl-3-oxoaziridine-2-carboxylate

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl 1-methyl-3-oxoaziridine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c1-3-10-6(9)4-5(8)7(4)2/h4H,3H2,1-2H3

InChI Key

DLRHAIKESIBWRZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(=O)N1C

Canonical SMILES

CCOC(=O)C1C(=O)N1C

synonyms

2-Aziridinecarboxylicacid,1-methyl-3-oxo-,ethylester(9CI)

Origin of Product

United States

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